Exatecan Intermediate 2 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H16ClFN2O2 |

|---|---|

Molekulargewicht |

286.73 g/mol |

IUPAC-Name |

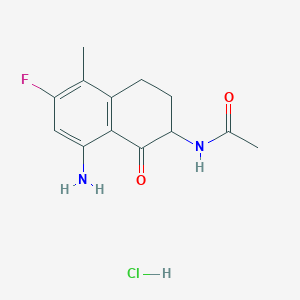

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |

InChI-Schlüssel |

WELYDNOIIHGYEW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of Exatecan Intermediate 2 hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan Intermediate 2 hydrochloride is a pivotal molecule in the synthesis of Exatecan (DX-8951), a potent, third-generation topoisomerase I inhibitor. Exatecan is the cytotoxic payload in the highly successful antibody-drug conjugate (ADC), Trastuzumab deruxtecan (Enhertu®). The chemical integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound, intended to be a valuable resource for professionals in the field of oncology drug development.

Chemical Structure and Properties

This compound is chemically known as N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetamide hydrochloride. Its structure is characterized by a dihydronaphthalenone core, substituted with amino, fluoro, methyl, and acetamido groups.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Exatecan Intermediate 2 and its hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetamide hydrochloride | [1] |

| CAS Number | 2437603-23-9 (hydrochloride); 182182-31-6 (free base) | [2][3] |

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [1] |

| Molecular Weight | 286.73 g/mol | [1] |

| Appearance | Off-white to gray solid | |

| Melting Point | 155-158 °C (free base) | [4] |

| Property | Solvent | Solubility | Reference |

| Solubility | DMSO | 100 mg/mL (399.57 mM) | [1] |

| Water | < 0.1 mg/mL (insoluble) | ||

| In vivo formulation 1 | ≥ 5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [5] | |

| In vivo formulation 2 | 5 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline)) | [5] |

| Spectroscopic Data | Technique | Data | Reference |

| ¹H NMR | (DMSO-d₆) | δ 8.21 (s, 1H, NH) | [1] |

| LC-MS | ESI+ | m/z 250.27 [M+H]⁺ (for free base) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with 3-fluoro-4-methylaniline. The general synthetic strategy involves three key transformations: acylation, bromination, and a palladium-catalyzed cross-coupling reaction, followed by cyclization and salt formation.[1][6]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the aniline nitrogen with an acetyl group.

-

Procedure: To a solution of 3-fluoro-4-methylaniline in a suitable solvent such as dichloromethane, add acetic anhydride and a base like pyridine. The reaction is typically stirred at room temperature for several hours until completion.

-

Work-up: The reaction mixture is quenched with water and the product, N-(3-fluoro-4-methylphenyl)acetamide, is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

Step 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide

-

Objective: To introduce a bromine atom at the position ortho to the acetamido group.

-

Procedure: The acetylated aniline is dissolved in a mixture of dichloromethane and acetic acid. N-Bromosuccinimide (NBS) is added portion-wise while maintaining the temperature between 5-10 °C. The reaction is monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. The organic layer is dried and concentrated to yield N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.

Step 3: Palladium-Catalyzed Cross-Coupling and Cyclization

-

Objective: To introduce the remaining portion of the bicyclic ring system and induce cyclization.

-

Procedure: The bromo-intermediate is subjected to a palladium-catalyzed cross-coupling reaction. A typical protocol involves reacting the intermediate with a suitable coupling partner in the presence of a palladium catalyst (e.g., 5-10 mol% of Pd(PPh₃)₄) and a base in a solvent like tetrahydrofuran (THF) at elevated temperatures (60-80 °C) for 6-8 hours.[1] This is followed by an acid-mediated intramolecular cyclization.

-

Work-up and Purification: The crude product is purified by column chromatography to yield the free base of Exatecan Intermediate 2.

Step 4: Hydrochloride Salt Formation

-

Objective: To convert the free base to its more stable and soluble hydrochloride salt.

-

Procedure: The purified free base is dissolved in a suitable solvent like methanol, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in methanol or diethyl ether) is added.

-

Work-up: The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical testing is crucial to ensure the quality and purity of this compound. The following are key analytical methods employed for its characterization.

Purity and Identity Confirmation Workflow

Caption: Analytical workflow for quality control of Exatecan Intermediate 2 HCl.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the intermediate and quantify any impurities.

-

Typical Method:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at an appropriate wavelength.

-

-

Acceptance Criteria: Purity is typically required to be >99%.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the intermediate.

-

Typical Method: The HPLC method described above can be coupled with a mass spectrometer.

-

Expected Result: For the free base, a prominent ion corresponding to the protonated molecule [M+H]⁺ is expected at m/z 250.27.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the intermediate.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic, aliphatic, methyl, and amide protons, consistent with the proposed structure. A key signal is the amide proton, which has been reported at δ 8.21 (s, 1H, NH) in DMSO-d₆.[1]

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Expected Absorptions: Characteristic stretching frequencies for N-H (amine and amide), C=O (ketone and amide), and C-F bonds are expected.

Stability and Storage

This compound is sensitive to light and temperature.[1] To ensure its stability, the following storage conditions are recommended:

-

Short-term storage (working aliquots in DMSO): -20°C for up to 1 month.[1]

-

Long-term storage (lyophilized powder): -20°C or -80°C under a nitrogen atmosphere to prevent hydrolysis.[1] It is stable for at least 6 months at 4°C.[1]

-

Handling: Avoid repeated freeze-thaw cycles.[1]

Conclusion

This compound is a cornerstone in the synthesis of the potent anti-cancer agent, Exatecan. A thorough understanding of its chemical properties, a well-defined synthetic route, and robust analytical methods for its characterization are essential for the consistent production of high-quality Exatecan for use in advanced cancer therapies. This guide provides a comprehensive overview of these critical aspects to support the research and development efforts of scientists in the pharmaceutical industry.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]

- 4. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; CAS No.: 182182-31-6 [chemshuttle.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Exatecan's Mechanism of Action as a Topoisomerase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble derivative of camptothecin, an established class of anti-cancer agents.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2] Due to its significant potency, Exatecan and its derivatives are prominent payloads in the development of antibody-drug conjugates (ADCs), which are designed for targeted delivery of cytotoxic agents to cancer cells.[2] This guide provides a comprehensive technical overview of Exatecan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism: Inhibition of Topoisomerase I

The catalytic cycle of TOP1 involves the transient cleavage of a single DNA strand to alleviate supercoiling. This process forms a temporary covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc), where the enzyme is linked to the 3'-phosphate end of the broken DNA strand.[2] After the DNA strand has rotated, TOP1 re-ligates the break.

Exatecan exerts its cytotoxic effects by binding to and stabilizing this TOP1-DNA cleavage complex.[2][3] This stabilization prevents the re-ligation of the single-strand break. The collision of a replication fork with this stabilized complex leads to the conversion of the single-strand break into a cytotoxic double-strand DNA break.[2] The accumulation of these double-strand breaks triggers cell cycle arrest, typically in the S-phase, and ultimately initiates programmed cell death (apoptosis).[2]

Modeling studies suggest that Exatecan's high potency is due to its unique molecular interactions with the TOP1-DNA complex. In addition to the interactions common to camptothecins with TOP1 residues R364, D533, and N722, Exatecan is believed to form two novel molecular interactions with the TOP1 residue N352 and a flanking DNA base.[3][4]

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

Quantitative Data on Inhibitory Activity

The potency of Exatecan has been quantified through various in vitro assays. The following tables summarize key inhibitory and cytotoxic concentrations, as well as pharmacokinetic parameters.

Table 1: In Vitro Potency of Exatecan

| Assay Type | Target/Cell Line | IC50/GI50 Value | Reference(s) |

| Topoisomerase I Inhibition | Purified Topoisomerase I | 2.2 µM (0.975 µg/mL) | [2][5][6] |

| In Vitro Cytotoxicity (GI50) | Human Breast Cancer Cell Lines | 2.02 ng/mL | [2][5][6] |

| In Vitro Cytotoxicity (GI50) | Human Colon Cancer Cell Lines | 2.92 ng/mL | [2][5][6] |

| In Vitro Cytotoxicity (GI50) | Human Stomach Cancer Cell Lines | 1.53 ng/mL | [2][5][6] |

| In Vitro Cytotoxicity (GI50) | Human Lung Cancer Cell Lines | 0.877 ng/mL | [2][5][6] |

| In Vitro Cytotoxicity (GI50) | PC-6 (Human Lung Cancer) | 0.186 ng/mL | [5][6][7] |

| In Vitro Cytotoxicity (GI50) | PC-6/SN2-5 (SN-38 Resistant) | 0.395 ng/mL | [5][6][7] |

Table 2: Comparative In Vitro Cytotoxicity (IC50 in nM)

| Cell Line | Cancer Type | Exatecan | SN-38 | Topotecan | LMP400 | Reference(s) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.8 | 4.8 | 4.1 | 4.1 | [8] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.3 | 4.1 | 4.1 | 4.1 | [8] |

| DMS114 | Small Cell Lung Cancer | 2.7 | 10.5 | 10.5 | 10.5 | [8] |

| DU145 | Prostate Cancer | 1.2 | 4.1 | 4.1 | 4.1 | [8] |

Table 3: Pharmacokinetic Parameters of Exatecan in Humans

| Study Population | Dose Schedule | Clearance (L/h/m²) | Volume of Distribution (L) | Elimination Half-life (h) | Reference(s) |

| Advanced Solid Malignancies | Protracted 21-day infusion | 1.39 | 39.66 | 27.45 | [9] |

| Advanced Leukemia | Daily for 5 days | 1.86 (Day 1), 2.05 (Day 5) | 14.36 (Vss, m²) | 8.75 | [10] |

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is fundamental for determining a compound's ability to stabilize the TOP1-DNA cleavage complex.[7]

Methodology:

-

Substrate Preparation: A 117 base pair DNA oligonucleotide is 3'-end labeled with a radioactive or fluorescent marker.[7]

-

Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a suitable reaction buffer.[7]

-

Drug Incubation: Exatecan or other test compounds are added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.[7]

-

Incubation: The reaction mixtures are incubated to allow for the formation of TOP1-DNA cleavage complexes.[7]

-

Termination of Reaction: The reaction is stopped by adding a solution containing SDS to denature the protein.[7]

-

Analysis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis (PAGE).[7] The amount of cleaved DNA product is quantified to determine the potency of the compound in stabilizing the cleavage complex.

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation of cancer cells.[7]

Methodology:

-

Cell Seeding: Cancer cells (e.g., DU145, MOLT-4) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.[7][8]

-

Drug Treatment: The cells are treated with a range of concentrations of Exatecan for a specified period (e.g., 72 hours).[7][8]

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[7][8]

-

Data Analysis: The luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Rapid Approach to DNA Adduct Recovery (RADAR) Assay

The RADAR assay is used to detect and quantify the amount of topoisomerase I covalently bound to DNA in cells.[2][3]

Methodology:

-

Cell Treatment: Cultured cells are treated with varying concentrations of Exatecan for a short period (e.g., 30 minutes) to induce the formation of stabilized cleavage complexes.[2][3]

-

Cell Lysis and DNA Isolation: The cells are lysed, and the genomic DNA is isolated.[2]

-

Immunodetection: The amount of TOP1 covalently bound to the DNA is quantified using an antibody specific to TOP1.[2][3] This can be done through various methods, such as slot-blotting and chemiluminescence detection.

Experimental Workflow Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

The Advent of a Potent Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Development of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of the natural product camptothecin, a pentacyclic quinoline alkaloid.[1] As a formidable inhibitor of topoisomerase I, Exatecan has emerged as a significant compound in oncology. Its development was driven by the need to overcome the limitations of camptothecin, such as poor water solubility and the instability of its lactone ring at physiological pH.[2] This technical guide provides a comprehensive overview of the discovery, development, and synthesis of Exatecan and its pivotal intermediates, complete with detailed experimental protocols, comparative quantitative data, and visual diagrams to elucidate key pathways and processes.

From Camptothecin to Exatecan: A Story of Structure-Activity Relationship

The journey to Exatecan began with extensive structure-activity relationship (SAR) studies on the camptothecin scaffold. The core objective was to enhance its therapeutic index by improving its pharmacological properties. Key modifications leading to the development of Exatecan included the introduction of a fluorine atom and the addition of a hexacyclic ring system. These changes conferred greater stability to the active lactone form of the molecule and increased its potency.[3][4]

Mechanism of Action: Topoisomerase I Inhibition and Downstream Effects

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. When the replication fork encounters this stabilized "cleavable complex," it leads to the formation of irreversible double-strand DNA breaks.[5] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways and ultimately, apoptosis.[6][7]

Quantitative Data: Comparative In Vitro and In Vivo Efficacy

Exatecan has demonstrated superior potency compared to other camptothecin analogs, such as topotecan and SN-38 (the active metabolite of irinotecan).

| Compound | Cell Line | IC50/GI50 (nM) | Reference |

| Exatecan | MOLT-4 (Leukemia) | 0.53 | [7] |

| CCRF-CEM (Leukemia) | 0.31 | [7] | |

| DU145 (Prostate) | 1.12 | [7] | |

| DMS114 (Lung) | 0.23 | [7] | |

| SN-38 | MOLT-4 (Leukemia) | 2.58 | [7] |

| CCRF-CEM (Leukemia) | 1.95 | [7] | |

| DU145 (Prostate) | 5.34 | [7] | |

| DMS114 (Lung) | 1.34 | [7] | |

| Topotecan | MOLT-4 (Leukemia) | 11.4 | [7] |

| CCRF-CEM (Leukemia) | 8.9 | [7] | |

| DU145 (Prostate) | 24.6 | [7] | |

| DMS114 (Lung) | 7.8 | [7] |

Table 1: Comparative in vitro cytotoxicity of Exatecan and other topoisomerase I inhibitors.

Clinical trials have provided valuable pharmacokinetic data for Exatecan.

| Parameter | Value | Reference |

| Clearance (CL) | 1.39 L/h/m² | [8] |

| Volume of Distribution (Vd) | 39.66 L | [8] |

| Terminal Half-life (t½) | ~14 hours | [9] |

| Maximum Tolerated Dose (MTD) | 2.4 mg/m² (24-hour infusion every 3 weeks) | [9] |

Table 2: Pharmacokinetic parameters of Exatecan from Phase I clinical trials.

Synthesis of Exatecan and Key Intermediates

The total synthesis of Exatecan is a convergent process that involves the preparation of two key fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone. These fragments are then coupled to construct the final hexacyclic structure.[2]

Experimental Protocols

Synthesis of the Substituted Aminonaphthalene Intermediate

This protocol outlines a common pathway to a key aminonaphthalene intermediate of Exatecan.[2]

-

Acylation of 3-Fluoro-4-methylaniline: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15-30°C for 1-2 hours. The product is isolated by aqueous workup and extraction with an organic solvent, followed by purification.

-

Bromination: The acetylated product from the previous step is brominated using N-bromosuccinimide (NBS) in a solvent mixture such as dichloromethane and acetic acid at a controlled temperature.

-

Cross-Coupling and Rearrangement: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is employed to introduce a desired moiety. This is followed by an acid-mediated rearrangement to yield the final aminonaphthalene intermediate.

Synthesis of the Chiral Tricyclic Lactone Intermediate

The enantiomerically pure tricyclic lactone is crucial for the biological activity of Exatecan.[2]

-

Hydrolysis and Cyclization: A suitable precursor is dissolved in a solvent like dichloromethane and treated with an acid, such as 2M sulfuric acid. The mixture is stirred at room temperature for approximately 2 hours. The organic layer is then separated, washed, dried, and the solvent is removed. The crude product is purified by recrystallization to yield the chiral tricyclic lactone.[2]

Final Condensation to Exatecan

The aminonaphthalene and tricyclic lactone intermediates are condensed via a Friedländer annulation reaction, followed by deprotection steps to yield Exatecan.[10]

Key Experimental Assays

Topoisomerase I DNA Cleavage Assay

This assay is fundamental to confirming the mechanism of action of Exatecan.[11][12]

Protocol:

-

Substrate Preparation: A DNA oligonucleotide is 3'-end labeled with a radioactive isotope (e.g., ³²P).

-

Reaction Mixture: The labeled DNA substrate is incubated with recombinant human topoisomerase I in a reaction buffer.

-

Drug Incubation: Exatecan is added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.

-

Incubation: The reaction is incubated to allow for the formation of the topoisomerase I-DNA cleavage complexes.

-

Reaction Termination: The reaction is stopped by the addition of a denaturing agent, such as SDS.

-

Analysis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA with increasing concentrations of Exatecan indicates its inhibitory activity.[13]

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of Exatecan on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of Exatecan for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

Conclusion

Exatecan represents a significant advancement in the field of topoisomerase I inhibitors, born from a systematic effort to improve upon the natural product camptothecin. Its enhanced potency, improved water solubility, and greater lactone stability have made it a valuable asset in oncology, both as a standalone agent and as a cytotoxic payload in antibody-drug conjugates. The synthetic pathways to Exatecan, though complex, are well-established, and the experimental protocols for its evaluation are robust. This guide has provided a detailed overview of the key technical aspects of Exatecan's discovery and development, intended to serve as a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of camptothecin-induced topoisomerase I cleavage complexes by the acetaldehyde adduct N2-ethyl-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

Exatecan Intermediate 2 Hydrochloride: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of Exatecan Intermediate 2 hydrochloride, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The information compiled herein is intended to support researchers and drug development professionals in the effective handling, formulation, and analysis of this compound.

Solubility Profile

This compound exhibits varied solubility depending on the solvent system. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[1][2] For in vivo applications, specific co-solvent and vehicle formulations are necessary to achieve desired concentrations.

Table 1: Solubility Data for this compound

| Solvent/Vehicle System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (399.57 mM)[1][2] | Sonication may be required.[1][2] |

| Water | < 0.1 mg/mL | Insoluble.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5 mg/mL (19.98 mM)[2] | Results in a clear solution.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 5 mg/mL (19.98 mM)[2] | Results in a suspended solution; requires sonication.[2] |

Stability Characteristics

The stability of this compound is influenced by environmental factors such as temperature, light, and moisture. Proper storage and handling are crucial to prevent degradation and ensure experimental reproducibility.

Key Stability Considerations:

-

Temperature and Moisture: The compound is sensitive to temperature and moisture.[1] To prevent hydrolysis, the lyophilized powder should be stored at low temperatures.[1]

-

Light: The compound is noted to be light-sensitive.[1]

-

Storage Conditions: For long-term storage, it is recommended to keep the solid material under a nitrogen atmosphere.[1]

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Lyophilized) | 4°C[1] or -20°C to -80°C[1] | Store under nitrogen, sealed, and away from moisture.[1][3] | |

| Solution in DMSO | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[1][3] |

| Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |

Experimental Protocols & Handling

Detailed analytical protocols for determining solubility and stability are not publicly available. However, based on product data sheets, the following handling procedures are recommended to ensure the integrity of the compound in experimental settings.

Protocol for Preparation of a DMSO Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Add the desired volume of fresh, anhydrous DMSO to the solid.

-

To aid dissolution and prevent aggregation, vortex the solution and use sonication until the solution is clear.[1][2]

-

For storage, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

Protocol for Preparation of an In Vivo Formulation (Clear Solution):

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, combine the required volumes of PEG300, Tween-80, and saline.

-

Add the DMSO stock solution to the aqueous vehicle dropwise while vortexing to create a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Ensure the final solution is clear before use.

Caption: Workflow for handling this compound.

References

The Strategic Role of the Fluorinated Quinoline Moiety in Exatecan's Enhanced Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble camptothecin analog that has demonstrated significant promise as an anticancer agent, primarily through the inhibition of DNA topoisomerase I (TOP1). A key structural feature of Exatecan is its fluorinated quinoline moiety, which plays a critical role in enhancing its therapeutic profile compared to other camptothecin derivatives. This technical guide provides a comprehensive analysis of the importance of this moiety, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows. The evidence presented underscores the strategic incorporation of fluorine in optimizing the potency, metabolic stability, and overall efficacy of this class of topoisomerase I inhibitors.

Introduction: The Evolution of Camptothecin Analogs and the Advent of Exatecan

Camptothecin and its derivatives are a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by targeting topoisomerase I (TOP1), an enzyme essential for relieving torsional stress during DNA replication and transcription.[1] By stabilizing the TOP1-DNA cleavage complex, these agents lead to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

Exatecan was developed as a second-generation camptothecin analog to overcome the limitations of its predecessors, such as topotecan and irinotecan (and its active metabolite, SN-38). These earlier compounds exhibit limitations including instability of the active lactone ring at physiological pH and susceptibility to multidrug resistance mechanisms.[3][4] The unique hexacyclic structure of Exatecan, which includes a fluorinated quinoline ring, was designed to improve upon these characteristics, leading to a more potent and effective anticancer agent.[3]

The Multifaceted Role of the Fluorinated Quinoline Moiety

The incorporation of a fluorine atom into the quinoline scaffold of Exatecan is a strategic design choice that imparts several advantageous physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic radius allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions without introducing significant steric hindrance.[5][6]

Enhanced Potency and Topoisomerase I Inhibition

Increased Stability of the Active Lactone Form

A critical determinant of the activity of camptothecins is the stability of the α-hydroxy-lactone E-ring, which is essential for binding to the TOP1-DNA complex.[7] This ring is susceptible to hydrolysis at physiological pH, converting to an inactive carboxylate form. The electron-withdrawing nature of the fluorine atom in the quinoline ring system is believed to contribute to the stabilization of the lactone ring, maintaining a higher proportion of the active form of the drug in biological systems.[8]

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2). Some studies suggest that Exatecan is less susceptible to efflux by these pumps compared to other camptothecin derivatives, and the physicochemical properties conferred by the fluorinated quinoline may play a role in this favorable characteristic.[4]

Quantitative Analysis of Exatecan's Activity

The superior potency of Exatecan is evident from its half-maximal inhibitory concentration (IC50) values in various cancer cell lines and its inhibition of TOP1.

Table 1: In Vitro Cytotoxicity of Exatecan and Other Topoisomerase I Inhibitors

| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.25 | 13.5 | 29.5 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.35 | 10.5 | 42.5 |

| DMS114 | Small Cell Lung Cancer | 0.6 | 6.5 | 58.5 |

| DU145 | Prostate Cancer | 0.8 | 8.5 | 70.5 |

Data compiled from publicly available research.[1][9]

Table 2: Topoisomerase I Inhibitory Activity

| Compound | IC50 (µM) |

| Exatecan | 2.2 |

| SN-38 | Not specified in the provided results |

| Topotecan | Not specified in the provided results |

Note: The IC50 value for Exatecan represents the concentration required for 50% inhibition of DNA topoisomerase I.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of topoisomerase I inhibitors.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TOP1.

-

Principle: Supercoiled DNA migrates faster in an agarose gel than relaxed DNA. Inhibition of TOP1 results in a higher proportion of remaining supercoiled DNA.

-

Materials: Purified human TOP1, supercoiled plasmid DNA (e.g., pBR322), assay buffer, Exatecan, and DNA intercalating dye (e.g., ethidium bromide).

-

Procedure:

-

Incubate supercoiled plasmid DNA with human TOP1 in the assay buffer.

-

Add varying concentrations of Exatecan to the reaction mixtures.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a loading dye containing SDS.

-

Separate the DNA isoforms (supercoiled and relaxed) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC50 value.

-

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI50 or IC50).

-

Principle: Measures the metabolic activity of viable cells (MTT) or the amount of ATP in metabolically active cells (CellTiter-Glo®).

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, Exatecan, and the respective assay reagent (MTT or CellTiter-Glo®).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Exatecan for a specified period (e.g., 72 hours).

-

Add the assay reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.[1]

-

Visualizing the Mechanism and Workflow

Signaling Pathway of Topoisomerase I Inhibition

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of Exatecan.

Conclusion

The fluorinated quinoline moiety is a pivotal component of Exatecan's molecular architecture, contributing significantly to its enhanced anticancer activity. This is achieved through a combination of increased potency in TOP1 inhibition, improved stability of the active lactone form, and a potentially favorable profile for overcoming multidrug resistance. The quantitative data from in vitro studies consistently demonstrate Exatecan's superiority over older, non-fluorinated camptothecin analogs. For drug development professionals, the case of Exatecan serves as a compelling example of how strategic fluorination can be leveraged to optimize the therapeutic index of a lead compound, paving the way for more effective and robust cancer therapies. Further investigation into the precise molecular interactions facilitated by the fluorine atom will undoubtedly provide deeper insights and guide the design of future generations of topoisomerase I inhibitors.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Bystander Effect of Exatecan-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), significantly enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. Exatecan, a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs, largely due to its favorable properties that promote a robust bystander effect.[1][2] This technical guide provides an in-depth exploration of the bystander effect of Exatecan-based ADCs, detailing the underlying mechanisms, experimental validation, and key molecular determinants.

The Core Mechanism: From Targeted Cell to Neighboring Cell Kill

The bystander effect of an Exatecan-based ADC is a multi-step process that relies on the precise delivery of the payload to the target cell and its subsequent diffusion to effectuate killing of adjacent cells.[3][]

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes.[] Inside the acidic environment of the lysosome, the linker connecting the Exatecan payload to the antibody is cleaved by enzymes such as cathepsins.[2][5] This cleavage releases the Exatecan payload, which can then diffuse out of the target cell and penetrate the membranes of neighboring antigen-negative cells, inducing DNA damage and apoptosis.[2][3] The membrane permeability of the released payload is a crucial factor for a potent bystander effect.[2]

Key Determinants of the Bystander Effect

The efficiency of the bystander effect is not inherent to all ADCs but is dictated by the specific properties of the payload and the linker.

Payload Properties: The Role of Exatecan

Exatecan, a derivative of camptothecin, is a highly potent topoisomerase I inhibitor.[2] Its chemical properties make it an ideal payload for inducing a strong bystander effect. A critical feature is its moderate hydrophobicity and ability to exist in a neutral, uncharged state, which facilitates its diffusion across cell membranes.[] This is in contrast to some other payloads, like MMAF, which are charged and less membrane-permeable, thus exhibiting a reduced or absent bystander effect.[6]

Linker Chemistry: Enabling Payload Release

The linker connecting Exatecan to the antibody plays a pivotal role in the bystander effect.[5] Cleavable linkers are essential for the release of the payload from the ADC.[2][] Common cleavable linkers used in Exatecan-based ADCs include:

-

Enzyme-cleavable linkers: These are designed to be stable in the bloodstream but are cleaved by enzymes, such as cathepsin B, that are abundant in the lysosomal compartment of tumor cells.[2] Valine-citrulline (VC) and valine-alanine (VA) are examples of dipeptide sequences used in these linkers.[5]

-

pH-sensitive linkers: These linkers are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[2]

In contrast, non-cleavable linkers, which release the payload with an attached amino acid residue, generally result in a charged molecule with limited membrane permeability, thereby abrogating the bystander effect.[7]

Experimental Validation of the Bystander Effect

A variety of in vitro and in vivo assays are employed to quantify the bystander killing capacity of Exatecan-based ADCs.

In Vitro Co-culture Assays

A standard method to assess the bystander effect in vitro is the co-culture assay.[2][8] In this setup, antigen-positive and antigen-negative cancer cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing.

Conditioned Medium Transfer Assay

This assay helps to confirm that the bystander effect is mediated by a secreted, cell-permeable factor (the released payload).[9]

Experimental Protocol:

-

Treat Ag+ Cells: Culture antigen-positive cells and treat them with the Exatecan-based ADC for a defined period (e.g., 48-72 hours).

-

Collect Conditioned Medium: Harvest the culture medium, which now contains the released Exatecan.

-

Treat Ag- Cells: Add the conditioned medium to a separate culture of antigen-negative cells.

-

Assess Viability: After a suitable incubation period (e.g., 72 hours), measure the viability of the antigen-negative cells. A decrease in viability indicates a bystander effect.[9]

In Vivo Admixed Tumor Models

To evaluate the bystander effect in a more physiologically relevant setting, in vivo studies using admixed tumor models are conducted.[10]

Experimental Protocol:

-

Tumor Implantation: Immunodeficient mice are subcutaneously inoculated with a mixture of antigen-positive and antigen-negative tumor cells.[10] The antigen-negative cells often express a reporter gene, such as luciferase, to allow for their specific monitoring.[11]

-

ADC Administration: Once tumors are established, the mice are treated with the Exatecan-based ADC.

-

Tumor Growth Monitoring: Tumor volume is measured over time. A significant inhibition of the growth of the admixed tumors, compared to control groups, indicates an effective bystander effect.[10]

-

Bioluminescence Imaging: For models using luciferase-expressing antigen-negative cells, in vivo imaging can be used to specifically track and quantify the killing of these bystander cells.[11]

Quantitative Comparison of Exatecan-Based ADCs

The following tables summarize key quantitative data for different Exatecan-based ADC platforms, highlighting the impact of linker technology on their bystander effect and overall performance.

Table 1: In Vitro Cytotoxicity and Bystander Effect

| ADC Construct | Target Cell Line (Ag+) | Bystander Cell Line (Ag-) | IC50 on Ag+ Cells (nM) | Bystander Killing (% of control) | Reference |

| Trastuzumab-Exatecan (cleavable linker) | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 0.41 - 14.69 | Significant | [12] |

| CNTN4-Exatecan (cleavable linker) | HT1080/CNTN4 | Parental HT1080 | Potent and specific | Robust | [13] |

| Trastuzumab-Exatecan (PSAR linker) | NCI-N87 (HER2+) | MDA-MB-231/GFP (HER2-) | Not specified | Higher than DS-8201a | [14][15] |

| Trastuzumab-DM1 (non-cleavable linker) | SKBR3 (HER2+) | MCF7 (HER2-) | Potent | No significant effect | [8][9] |

Table 2: Physicochemical Properties and Stability

| Linker Technology | Drug-to-Antibody Ratio (DAR) | Plasma Stability | Key Physicochemical Properties | Reference |

| Dipeptide-based (e.g., VC, VA) | ~8 | High | Cleavable by lysosomal proteases | [5][16] |

| Glucuronidase-cleavable (PSAR) | 8 | High | Hydrophilic, reduces aggregation | [17] |

| Phosphonamidate-based | 8 | High | Stable, allows for high DAR | [16] |

| Maleimide-based (for comparison) | Variable | Lower than phosphonamidate | Prone to retro-Michael reaction | [16] |

Conclusion

The bystander effect is a hallmark of well-designed Exatecan-based ADCs, contributing significantly to their anti-tumor activity, especially in the context of heterogeneous tumors. The inherent properties of Exatecan, particularly its membrane permeability, coupled with advanced cleavable linker technologies, enable the efficient killing of both antigen-positive and surrounding antigen-negative cancer cells. The experimental protocols and quantitative data presented in this guide provide a framework for the continued development and optimization of Exatecan-based ADCs with superior therapeutic indices. As research progresses, a deeper understanding of the interplay between the payload, linker, and the tumor microenvironment will undoubtedly lead to the design of even more effective ADC therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Cornerstone of a Potent ADC Payload: A Technical Guide to Exatecan Intermediate 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Exatecan Intermediate 2 in the development of next-generation antibody-drug conjugate (ADC) payloads. Exatecan, a highly potent topoisomerase I inhibitor, has emerged as a key cytotoxic agent in oncology, and its successful synthesis is paramount to the efficacy of ADCs that utilize it. This document provides a comprehensive overview of the synthesis, properties, and significance of Exatecan Intermediate 2, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in this field.

Introduction: The Rise of Exatecan in ADC Development

Antibody-drug conjugates represent a powerful class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The choice of the cytotoxic payload is a critical determinant of an ADC's therapeutic index. Exatecan, a derivative of camptothecin, has garnered significant attention due to its high potency and its ability to induce a "bystander effect," killing neighboring antigen-negative tumor cells.[1] However, the complex molecular structure of exatecan necessitates a sophisticated and efficient synthetic strategy. Central to this strategy is the formation of key precursors, with Exatecan Intermediate 2 being a cornerstone in the convergent synthesis of the final exatecan payload.

Physicochemical Properties of Exatecan Intermediate 2 (hydrochloride)

Exatecan Intermediate 2, in its hydrochloride salt form, is a stable and highly soluble compound, making it amenable to the subsequent steps in the synthesis of exatecan-based payloads.[2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 182182-31-6 | [2] |

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [2] |

| Molecular Weight | 286.73 g/mol | [2] |

| Appearance | Solid | |

| Solubility | 100 mg/mL in DMSO | [2] |

| Purity | >99% | [1] |

| Storage Conditions | Store at 4°C under nitrogen | [2] |

The Synthetic Pathway to Exatecan Intermediate 2

The synthesis of Exatecan Intermediate 2 is a multi-step process that begins with the readily available starting material, 3-fluoro-4-methylaniline. The overall workflow involves three key transformations: acylation, bromination, and a subsequent cross-coupling reaction.[1][2]

Caption: Synthetic workflow for Exatecan Intermediate 2.

Detailed Experimental Protocol: Synthesis of Exatecan Intermediate 2

The following protocol outlines a common laboratory-scale synthesis of Exatecan Intermediate 2.

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the aniline nitrogen with an acetyl group.

-

Reagents:

-

3-Fluoro-4-methylaniline

-

Acetic anhydride (1.5 - 2.0 molar equivalents)

-

Pyridine (as base and solvent)

-

-

Procedure:

-

Dissolve 3-fluoro-4-methylaniline in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the acetylated intermediate.

-

-

Quantitative Data: This step is reported to have a conversion rate of over 95%.[3]

Step 2: Bromination of the Acetylated Intermediate

-

Objective: To regioselectively introduce a bromine atom onto the aromatic ring.

-

Reagents:

-

Acetylated intermediate from Step 1

-

N-Bromosuccinimide (NBS) (1.0 - 1.1 molar equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Acetic acid (AcOH)

-

-

Procedure:

-

Dissolve the acetylated intermediate in a mixture of dichloromethane and acetic acid.

-

Add N-Bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the brominated intermediate.

-

Step 3: Cross-Coupling Reaction

-

Objective: To introduce the final ring structure through a palladium-catalyzed cross-coupling reaction.

-

Reagents:

-

Brominated intermediate from Step 2

-

A suitable coupling partner (e.g., a boronic acid or ester in a Suzuki coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To a reaction vessel, add the brominated intermediate, the coupling partner, the palladium catalyst, and the base.

-

Add the solvent and degas the mixture with nitrogen or argon.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography to yield Exatecan Intermediate 2.

-

For the hydrochloride salt, dissolve the free base in a suitable solvent and treat with a solution of HCl in ether or isopropanol.

-

The Significance of Exatecan Intermediate 2 in Payload Synthesis

Exatecan Intermediate 2 is a crucial building block in a convergent synthesis strategy for exatecan. This approach allows for the independent synthesis of two complex fragments—the aminonaphthalene core (derived from Intermediate 2) and a chiral tricyclic lactone—which are then coupled in the final stages. This strategy is generally more efficient and leads to higher overall yields compared to a linear synthesis.

The functional groups on Exatecan Intermediate 2 are strategically positioned for the subsequent key reaction: a Friedländer annulation. The primary amine and the adjacent ketone functionality undergo a condensation reaction with the chiral tricyclic lactone to form the final pentacyclic core of exatecan.

Caption: Convergent synthesis of an Exatecan-linker payload.

Mechanism of Action of Exatecan and its Impact on Signaling Pathways

The final exatecan payload, synthesized from Intermediate 2, exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[2] During the S-phase of the cell cycle, these single-strand breaks are converted into lethal double-strand breaks by the replication fork, ultimately triggering apoptosis. This DNA damage activates a cascade of downstream signaling pathways, including the DNA Damage Response (DDR) pathway, which involves key proteins like ATM, ATR, and CHK1/2.

Caption: Signaling pathway of Exatecan-induced apoptosis.

Quantitative Data on Exatecan-Based ADCs

The potency of ADCs utilizing exatecan derivatives is a testament to the efficacy of the payload. The following table summarizes representative in vitro cytotoxicity data for exatecan-based ADCs.

| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |

| Trastuzumab-Exatecan | HER2 | HER2-positive cells | 5-10 | [1] |

| --- | HER2 | HER2-negative cells | >1000 | [1] |

Conclusion

Exatecan Intermediate 2 is a linchpin in the efficient and scalable synthesis of exatecan-based ADC payloads. Its well-defined synthetic route, high purity, and strategic placement of functional groups enable its effective use in a convergent synthesis strategy. A thorough understanding of the synthesis and properties of this key intermediate is essential for researchers and drug development professionals working to advance the next generation of potent and highly targeted cancer therapies. This guide provides a foundational resource to support these critical research and development efforts.

References

Methodological & Application

Synthesis Protocol for Exatecan Intermediate 2 Hydrochloride: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Exatecan Intermediate 2 hydrochloride, a critical component in the development of the potent topoisomerase I inhibitor, Exatecan. The following sections detail the synthetic pathway, experimental procedures, and quantitative data to guide researchers in the efficient production of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing with 3-fluoro-4-methylaniline. The pathway involves three primary transformations: acylation of the amino group, subsequent bromination of the aromatic ring, and a final palladium-catalyzed cross-coupling reaction followed by an acid-mediated rearrangement.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, based on documented procedures.

| Step | Reaction | Starting Material | Key Reagents/Catalyst | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Time (hours) | Yield (%) |

| 1 | Acylation | 3-Fluoro-4-methylaniline | Acetic anhydride, Pyridine | 1:1.5–2.5 | 15–30 | 1–2 | >95% conversion |

| 2 | Bromination | Acetylated intermediate | N-bromosuccinimide (NBS) | 1:1 | 5–35 | Not Specified | Not Specified |

| 3 | Cross-Coupling & Rearrangement | Brominated intermediate | Pd(PPh₃)₄ | 1:0.05–0.1 | 60–80 | 6–8 | 27.8% (over four steps) |

Detailed Experimental Protocol

This protocol outlines the widely documented pathway for the synthesis of this compound.[1][2]

Step 1: Acylation of 3-Fluoro-4-methylaniline

Objective: To protect the amino group of the starting material and introduce an acetyl moiety.[2]

Procedure:

-

In a suitable reaction vessel, dissolve 3-fluoro-4-methylaniline in pyridine, which acts as a base.

-

Slowly add acetic anhydride to the reaction mixture. A molar ratio of 1:1.5–2.5 (aniline to acetic anhydride) is recommended for optimal conversion.[1]

-

Stir the reaction mixture at this temperature for 1–2 hours to achieve a conversion rate of over 95%.[1][2]

-

Upon completion, quench the reaction by adding water.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the acetylated derivative.[2]

Step 2: Bromination of the Acetylated Intermediate

Objective: To introduce a bromine atom onto the aromatic ring of the acetylated product.

Procedure:

-

Dissolve the acetylated intermediate from Step 1 in a mixed solvent system of dichloromethane and acetic acid.[1]

-

Maintain the reaction temperature between 5–35°C.[1]

-

Add N-bromosuccinimide (NBS) to the solution in a 1:1 molar ratio with the substrate. This ratio is crucial to favor the formation of the monobrominated product and minimize di-bromination byproducts.[1]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, proceed with work-up and purification to isolate the monobrominated product.

Step 3: Palladium-Catalyzed Cross-Coupling and Rearrangement

Objective: To introduce the isoindoline-1,3-dione moiety via a Suzuki-Miyaura cross-coupling reaction, followed by an acid-mediated rearrangement to form the final product.[2]

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the brominated intermediate from Step 2 with a suitable boronic acid or ester partner.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (5–10 mol%), to the mixture.[1][2]

-

Heat the reaction mixture to a temperature of 60–80°C and stir for 6–8 hours.[1][2]

-

After the cross-coupling reaction is complete, subject the resulting compound to an acid-mediated rearrangement. This is achieved by introducing a solution of hydrochloric acid in methanol.[2]

-

This final step yields this compound. The overall yield for the four steps is reported to be approximately 27.8%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of an Exatecan Intermediate

Introduction

Exatecan (DX-8951) is a potent, water-soluble, third-generation camptothecin analog that acts as a topoisomerase I inhibitor.[1] It has demonstrated significant antitumor activity and is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The synthesis of Exatecan and its analogs relies on the efficient construction of key intermediates. This document outlines the synthesis of a crucial building block, referred to as Exatecan Intermediate 2 (N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride), via a multi-step pathway culminating in a palladium-catalyzed cross-coupling reaction.[4]

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7] In this synthetic route, a palladium catalyst facilitates a key bond formation, leading to the core structure of the intermediate.[4] This application note provides a detailed protocol for this synthesis, along with tabulated data for key reaction parameters and workflow diagrams for clarity.

Data Presentation

The following tables summarize the key quantitative data for the multi-step synthesis of Exatecan Intermediate 2.

Table 1: Summary of Reagents and Conditions for the Synthesis of Exatecan Intermediate 2.

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature | Time (hours) |

|---|---|---|---|---|---|---|

| 1 | Acylation | 3-Fluoro-4-methylaniline, Acetic anhydride, Pyridine | - | - | Room Temp. | 2-4 |

| 2 | Bromination | Acetylated intermediate, N-Bromosuccinimide (NBS) | - | Dichloromethane/Acetic acid | Room Temp. | 4-6 |

| 3 | Cross-Coupling | Brominated intermediate | Pd(PPh₃)₄ (5–10 mol%) | Tetrahydrofuran (THF) | 60–80°C | 6-8 |

| 4 | Rearrangement | Cross-coupling product | Hydrochloric acid (HCl) | Methanol | Room Temp. | 1-2 |

Table 2: Physicochemical and Yield Data for Exatecan Intermediate 2.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [4] |

| Molecular Weight | 286.73 g/mol | [4] |

| CAS Number | 182182-31-6 | [4] |

| Overall Yield | 27.8% (over 4 steps) | [4] |

| Solubility (DMSO) | 100 mg/mL (399.57 mM) | [4] |

| Storage Conditions | Store at 4°C under Nitrogen |[4] |

Experimental Protocols

The synthesis of Exatecan Intermediate 2 is performed in a four-step sequence starting from 3-fluoro-4-methylaniline.[4]

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

To a stirred solution of 3-fluoro-4-methylaniline in a suitable round-bottom flask, add pyridine as a base.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated intermediate.

Step 2: Bromination of the Acetylated Intermediate

-

Dissolve the crude product from Step 1 in a mixed solvent system of dichloromethane and acetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours. Monitor for the disappearance of the starting material by TLC.

-

Once the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the brominated intermediate.

Step 3: Palladium-Catalyzed Cross-Coupling

-

In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine the brominated intermediate and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Heat the reaction mixture to 60–80°C and stir for 6–8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cross-coupling product.

Step 4: Acid-Mediated Rearrangement

-

Dissolve the crude product from Step 3 in methanol.

-

Add a solution of hydrochloric acid in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the rearrangement.

-

Upon completion of the rearrangement, concentrate the solution under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield the final product, Exatecan Intermediate 2 hydrochloride, with a total yield of 27.8% over the four steps.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the core chemical transformation.

Caption: Workflow for the multi-step synthesis of Exatecan Intermediate 2.

Caption: Core palladium-catalyzed cross-coupling transformation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Conjugation of an Exatecan-Based Payload to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. Exatecan, a potent topoisomerase I inhibitor, has emerged as a clinically relevant payload for ADCs due to its high cytotoxicity and ability to induce immunogenic cell death.[1] This document provides detailed application notes and protocols for the conjugation of an exatecan-based payload, derived from an intermediate such as Exatecan Intermediate 2, to a monoclonal antibody. The focus is on a widely used and robust method: cysteine-based conjugation via thiol-maleimide chemistry.

Exatecan itself is not directly conjugated to the antibody. Instead, it is first derivatized and attached to a linker molecule to create a "payload-linker" intermediate. This intermediate typically contains the exatecan payload, a linker that can be cleavable or non-cleavable, and a reactive handle, such as a maleimide group, for antibody conjugation.[1]

Mechanism of Action: Exatecan as a Topoisomerase I Inhibitor

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to the accumulation of single-strand DNA breaks. These breaks are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[2]

References

Determining the Drug-to-Antibody Ratio (DAR) for Exatecan Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, Exatecan, as the cytotoxic payload. Accurate DAR characterization is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[][2]

The inherent hydrophobicity of Exatecan presents unique challenges in ADC development, often leading to aggregation and impacting the optimal DAR.[3][4] Therefore, robust and accurate analytical methods are essential for the successful development of Exatecan-based ADCs. This guide covers the most common and effective techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Mechanism of Action of Exatecan

Exatecan is a potent, semi-synthetic derivative of camptothecin.[5] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1).[5][6] TOP1 is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6][7] Exatecan stabilizes the covalent complex between TOP1 and DNA (TOP1-DNAcc), preventing the re-ligation of the DNA strand.[7][8] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[6][7]

References

Application Notes and Protocols for the Characterization of Exatecan Intermediate 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan Intermediate 2 hydrochloride, with the chemical name N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride, is a critical precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in targeted cancer therapies. The purity and structural integrity of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive suite of analytical methods for the thorough characterization of this compound.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride |

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl |

| Molecular Weight | 286.73 g/mol |

| Appearance | Off-white to light grey powder |

| Melting Point | 155-158 °C |

| Solubility | Soluble in DMSO, Methanol |

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes techniques for assessing purity, confirming identity, and analyzing physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for determining the purity of this compound and for assaying its content. A reverse-phase method is suitable for separating the main component from potential process-related impurities and degradation products.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Instrument | HPLC system with UV detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Methanol. |

Data Presentation:

| Parameter | Specification |

| Purity (by area %) | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful tool for confirming the molecular weight of this compound and for identifying potential impurities. The coupling of liquid chromatography with mass spectrometry allows for the separation and mass analysis of individual components in a mixture. A method similar to that used for Exatecan can be adapted for its intermediate.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Instrument | LC-MS system with an electrospray ionization (ESI) source |

| LC Conditions | As described in the HPLC protocol |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100 - 1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data Presentation:

| Analyte | Expected [M+H]⁺ (m/z) |

| Exatecan Intermediate 2 | 251.12 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed. Due to the presence of a fluorine atom, ¹⁹F NMR is also highly recommended.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Instrument | 400 MHz or higher NMR spectrometer |

| Solvent | DMSO-d₆ |

| ¹H NMR | Acquisition of a standard proton spectrum. The amine (-NH₂) and amide (-NH) protons may appear as broad signals and their chemical shifts can be concentration-dependent.[1] Addition of D₂O can be used to confirm these exchangeable protons.[2] |

| ¹³C NMR | Acquisition of a standard carbon spectrum. |

| ¹⁹F NMR | Acquisition of a fluorine spectrum to confirm the presence and chemical environment of the fluorine atom. |

| Sample Preparation | Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. |

Data Presentation:

A table summarizing the chemical shifts (δ in ppm), multiplicities, and assignments for all proton, carbon, and fluorine signals should be generated and compared against the expected structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule, providing a molecular fingerprint.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Instrument | FT-IR spectrometer |

| Sample Preparation | Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder and pressing it into a thin, transparent disk.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the powdered sample.[3] |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

Data Presentation:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine and amide) | 3400 - 3200 |

| C=O stretch (ketone and amide) | 1700 - 1630 |

| C-N stretch | 1350 - 1000 |

| C-F stretch | 1200 - 1000 |

| Aromatic C-H stretch | 3100 - 3000 |

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and to detect the presence of solvates or hydrates. For hydrochloride salts, these techniques can reveal important information about their thermal behavior.[4][5]

Experimental Protocol:

| Parameter | Recommended Conditions |

| Instrument | Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments |

| Sample Pan | Aluminum or ceramic |

| Atmosphere | Nitrogen, with a flow rate of 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 350 °C |

| Sample Weight | 3 - 5 mg |

Data Presentation:

| Analysis | Parameter | Observed Value |